N-Benzyl-N-(3-bromo-5-morpholino-2-nitrosophenyl)amine
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Overview
Description
N-Benzyl-N-(3-bromo-5-morpholino-2-nitrosophenyl)amine is a complex organic compound characterized by the presence of benzyl, bromo, morpholino, and nitroso functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(3-bromo-5-morpholino-2-nitrosophenyl)amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a benzylamine derivative reacts with a brominated aromatic compound under basic conditions. The reaction is often carried out in a polar aprotic solvent such as acetonitrile, with anhydrous potassium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(3-bromo-5-morpholino-2-nitrosophenyl)amine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Formation of N-Benzyl-N-(3-bromo-5-morpholino-2-nitrophenyl)amine.
Reduction: Formation of N-Benzyl-N-(3-bromo-5-morpholino-2-aminophenyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Possible use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(3-bromo-5-morpholino-2-nitrosophenyl)amine is not fully understood. it is believed to interact with biological molecules through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The bromo group can participate in halogen bonding, affecting molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-bromo-5-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a nitroso group.
N-Benzyl-3-bromo-5-morpholino-2-nitrophenylamine: An oxidized form of the compound with a nitro group instead of a nitroso group.
Uniqueness
N-Benzyl-N-(3-bromo-5-morpholino-2-nitrosophenyl)amine is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential biological activity. The presence of both a nitroso and a morpholino group is particularly noteworthy, as it allows for unique interactions with biological targets.
Properties
Molecular Formula |
C17H18BrN3O2 |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
N-benzyl-3-bromo-5-morpholin-4-yl-2-nitrosoaniline |
InChI |
InChI=1S/C17H18BrN3O2/c18-15-10-14(21-6-8-23-9-7-21)11-16(17(15)20-22)19-12-13-4-2-1-3-5-13/h1-5,10-11,19H,6-9,12H2 |
InChI Key |
FLOJMYHODUGPNG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C(=C2)Br)N=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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